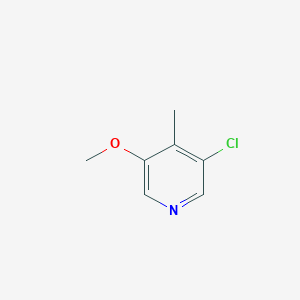
3-Chloro-5-methoxy-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-氯-5-甲氧基-4-甲基吡啶是一种有机化合物,其分子式为C7H8ClNO。它是吡啶的衍生物,吡啶是一种碱性的杂环有机化合物。该化合物以在吡啶环上第三位存在氯原子、第五位存在甲氧基和第四位存在甲基为特征。它被用于各种化学反应,并在科学研究和工业中得到应用。
准备方法
合成路线和反应条件
3-氯-5-甲氧基-4-甲基吡啶的合成可以通过多种方法实现。一种常见的方法涉及使用氯化剂(如亚硫酰氯或五氯化磷)对5-甲氧基-4-甲基吡啶进行氯化。反应通常在回流条件下进行,以确保完全氯化。
另一种方法涉及使用傅克酰基化反应,其中用乙酰氯在路易斯酸催化剂(如三氯化铝)的存在下处理5-甲氧基-4-甲基吡啶。然后将所得中间体进行氯化以获得所需产物。
工业生产方法
在工业环境中,3-氯-5-甲氧基-4-甲基吡啶的生产通常使用连续流动反应器进行,以确保高产率和纯度。使用自动化系统可以精确控制反应条件,例如温度、压力和试剂浓度,从而实现高效且可扩展的生产。
化学反应分析
反应类型
3-氯-5-甲氧基-4-甲基吡啶会发生各种化学反应,包括:
取代反应: 氯原子可以被其他亲核试剂取代,例如胺、硫醇或醇盐。
氧化反应: 甲氧基可以被氧化以形成相应的醛或羧酸。
还原反应: 该化合物可以被还原以形成具有不同官能团的3-氯-5-甲氧基-4-甲基吡啶衍生物。
常用试剂和条件
取代反应: 在碱性条件下通常使用诸如氨基钠、硫醇钠或醇钠之类的试剂。
氧化反应: 在酸性或中性条件下使用诸如高锰酸钾或重铬酸钾之类的氧化剂。
还原反应: 在无水条件下使用诸如氢化锂铝或硼氢化钠之类的还原剂。
形成的主要产物
取代反应: 产物包括3-氨基-5-甲氧基-4-甲基吡啶、3-硫代-5-甲氧基-4-甲基吡啶和3-烷氧基-5-甲氧基-4-甲基吡啶。
氧化反应: 产物包括3-氯-5-甲酰基-4-甲基吡啶和3-氯-5-羧基-4-甲基吡啶。
还原反应: 产物包括具有各种官能团的3-氯-5-甲氧基-4-甲基吡啶衍生物。
科学研究应用
3-氯-5-甲氧基-4-甲基吡啶在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的构建块。它还被用于开发用于各种化学反应的新催化剂和配体。
生物学: 该化合物被用于研究酶抑制剂和受体配体。它还被用于开发新的药物和治疗剂。
医药: 它被用于合成药物中间体和活性药物成分 (API)。它还被用于开发新的诊断剂和成像探针。
工业: 该化合物被用于生产农药、染料和聚合物。它还被用于开发具有特定性质的新材料。
作用机制
3-氯-5-甲氧基-4-甲基吡啶的作用机制取决于其具体的应用。总的来说,该化合物与酶、受体或核酸等分子靶标相互作用,导致其活性或功能发生变化。甲氧基和氯原子在决定化合物与其靶标的结合亲和力和特异性方面起着至关重要的作用。其作用机制中涉及的途径包括信号转导、基因表达和代谢调节。
相似化合物的比较
类似化合物
3-氯-4-甲基吡啶: 在第五位缺少甲氧基。
5-甲氧基-4-甲基吡啶: 在第三位缺少氯原子。
3-氯-5-甲基吡啶: 在第五位缺少甲氧基。
独特性
3-氯-5-甲氧基-4-甲基吡啶的独特之处在于吡啶环上同时存在甲氧基和氯原子。这种官能团的组合赋予该化合物特定的化学和生物学性质,使其在研究和工业中的各种应用中具有价值。
属性
分子式 |
C7H8ClNO |
|---|---|
分子量 |
157.60 g/mol |
IUPAC 名称 |
3-chloro-5-methoxy-4-methylpyridine |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 |
InChI 键 |
YMPKRXXNUMEFPZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




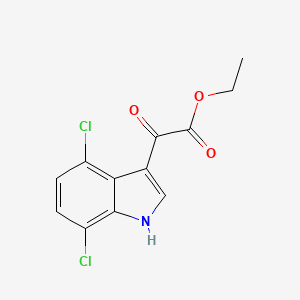
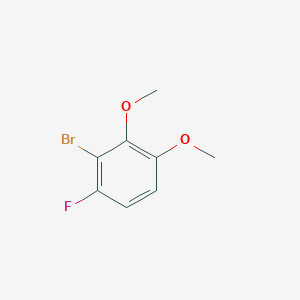
![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)
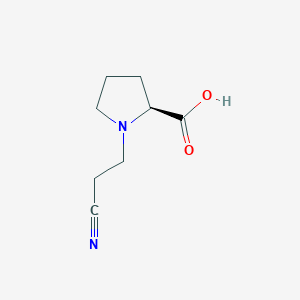
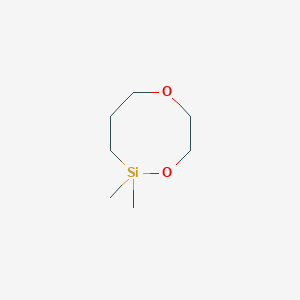

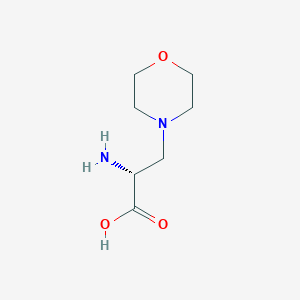
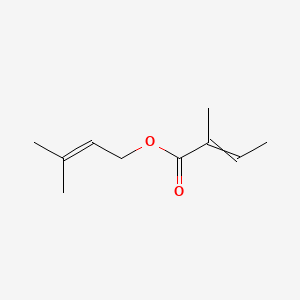
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
